2,5-Dihydroxypentanoic acid
CAS No.: 21577-52-6
Cat. No.: VC17559425
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21577-52-6 |
|---|---|
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | 2,5-dihydroxypentanoic acid |
| Standard InChI | InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) |
| Standard InChI Key | HVXQNGWJNMRWIP-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(C(=O)O)O)CO |
Introduction
Chemical Structure and Fundamental Properties
Molecular Characteristics
2,5-Dihydroxypentanoic acid is a six-carbon chain carboxylic acid with hydroxyl groups at positions 2 and 5. Its IUPAC name is 2,5-dihydroxypentanoic acid, and its molecular formula is C₅H₁₀O₄, yielding a molecular weight of 134.13 g/mol. The compound’s structure enables both hydrophilic interactions (via hydroxyl and carboxylic groups) and hydrophobic interactions (via the alkyl chain), making it amphiphilic.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | 2,5-Dihydroxypentanoic acid |
| CAS Registry Number | 21577-52-6 |
| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) |
The compound’s Canonical SMILES notation is C(CC(C(=O)O)O)CO, reflecting its branched hydroxyl groups and terminal carboxylic acid.
Synthesis and Production Methods
Laboratory-Scale Synthesis
2,5-Dihydroxypentanoic acid is synthesized via alkaline degradation of cellulose, a process involving treatment of cellulose with strong bases like sodium hydroxide (NaOH) at elevated temperatures (~50°C) for durations up to 8 hours. This method leverages the breakdown of β-1,4-glycosidic bonds in cellulose, yielding shorter-chain hydroxylated carboxylic acids.
Industrial Production
Industrial synthesis scales this process using waste cellulosic materials (e.g., cotton, textile fibers), aligning with circular economy principles. Optimization focuses on reaction efficiency and yield, with catalytic systems under investigation to reduce energy consumption.
Chemical Reactivity and Derivatives
Oxidation Reactions
The hydroxyl groups at C2 and C5 undergo oxidation to form ketones or carboxylic acids. For example:
-
Oxidation of C2 hydroxyl: Yields 2-oxo-5-hydroxypentanoic acid.
-
Oxidation of C5 hydroxyl: Produces 2-hydroxy-5-oxopentanoic acid.
Common oxidizing agents include KMnO₄ (acidic conditions) and CrO₃ (Jones reagent).
Reduction Reactions
Selective reduction of the carboxylic acid group using LiAlH₄ yields 2,5-dihydroxypentanol, a diol with applications in polymer chemistry.
Esterification and Etherification
The hydroxyl groups participate in esterification (e.g., with acetic anhydride) to form 2,5-diacetoxypentanoic acid, enhancing lipophilicity for pharmaceutical formulations.
Biological and Pharmacological Activity
Antimicrobial Properties
Preliminary studies suggest 2,5-dihydroxypentanoic acid inhibits growth of Staphylococcus aureus and Escherichia coli at MIC values <100 µg/mL, likely via disruption of cell membrane integrity.
Cytotoxic Effects
In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈50 µM), implicating apoptosis induction through caspase-3 activation.
Industrial and Environmental Applications
Biodegradable Polymers
As a monomer, 2,5-dihydroxypentanoic acid contributes to polyhydroxyalkanoate (PHA) synthesis, offering alternatives to petroleum-based plastics.
Sustainable Chemical Feedstocks
Derivatives like 2,5-dihydroxypentanoate esters serve as green solvents or plasticizers, reducing reliance on toxic phthalates.
Comparative Analysis with Structural Isomers
3,5-Dihydroxypentanoic Acid
This isomer exhibits distinct reactivity due to hydroxyl group spacing. For instance, intramolecular hydrogen bonding in 3,5-dihydroxypentanoic acid stabilizes its conformation, altering solubility and enzymatic interactions .
Table 2: Isomer Comparison
| Property | 2,5-Dihydroxypentanoic Acid | 3,5-Dihydroxypentanoic Acid |
|---|---|---|
| Hydroxyl Positions | C2, C5 | C3, C5 |
| Solubility in Water | High | Moderate |
| Melting Point | ~120°C | ~105°C |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with microbial membranes and cancer cell apoptosis pathways remains critical.
Process Optimization
Advancing catalytic systems for cellulose degradation could enhance synthesis yields and sustainability.
Clinical Translation
Validating neuroprotective and anticancer efficacy in vivo is essential for pharmaceutical development.
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